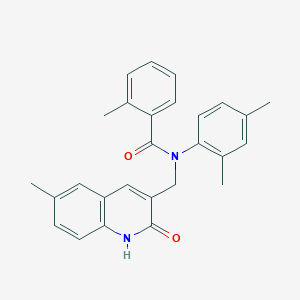
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as EOAN or ethyl oxadiazole aniline nitro.
Wirkmechanismus
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also interfere with the function of certain proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is that it is relatively easy to synthesize and purify. It also has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. Some possible areas of investigation include:
1. Further studies on its anti-inflammatory and anti-cancer properties, including in vivo studies in animal models and clinical trials in humans.
2. Investigation of its potential as a pesticide, including studies on its efficacy and environmental impact.
3. Exploration of its potential as a dye or pigment, including studies on its color properties and stability.
4. Studies on its mechanism of action, including identification of its molecular targets and signaling pathways.
5. Investigation of its potential side effects and toxicity, including studies on its effects on different organ systems and its potential for drug interactions.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential as a pesticide and dye. However, more research is needed to fully understand its mechanism of action, potential side effects and toxicity, and other potential applications.
Synthesemethoden
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the reaction of ethyl 2-amino-3-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxylate with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated as a potential pesticide. In industry, it has been explored for its potential use as a dye or pigment.
Eigenschaften
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-17-20-18(26-21-17)12-8-9-14(15(10-12)22(23)24)19-11-13-6-4-5-7-16(13)25-2/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWEFFKFYYBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)







![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)



